molecular formula C9H16O B15439627 (3S)-3-(Propan-2-yl)cyclohexan-1-one CAS No. 74006-75-0

(3S)-3-(Propan-2-yl)cyclohexan-1-one

Cat. No.: B15439627
CAS No.: 74006-75-0
M. Wt: 140.22 g/mol
InChI Key: AFFBXUKVORMWSC-QMMMGPOBSA-N
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Description

(3S)-3-(Propan-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative characterized by a stereogenic center at the C3 position, substituted with an isopropyl group. Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The compound’s stereochemistry ((3S)-configuration) and ketone functional group make it relevant in asymmetric synthesis, catalysis, and pharmaceutical intermediates. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite for refinement and validation .

Properties

CAS No.

74006-75-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3S)-3-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1

InChI Key

AFFBXUKVORMWSC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@H]1CCCC(=O)C1

Canonical SMILES

CC(C)C1CCCC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between (3S)-3-(Propan-2-yl)cyclohexan-1-one and analogs from the provided evidence:

Compound Name Substituent(s) Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Isopropyl at C3 Ketone C₉H₁₆O 140.23 Not provided
3-[(1S)-3-Hydroxy-1-methylpropoxy]cyclohexan-1-one Ether-linked hydroxypropoxy at C3 Ketone, Ether, Alcohol C₁₀H₁₈O₃ 186.25 652986-75-9
(3S)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one Phenyl-hydroxypropoxy at C3 Ketone, Ether, Alcohol C₁₅H₂₀O₃ 248.32 652986-77-1
3-Hexene, 1-[[(2-methyl-2-propen-1-yl)oxy]- (3Z)- Allyl ether at C1 (linear structure) Ether, Alkene C₁₀H₁₈O 154.25 292605-05-1

Key Observations :

  • Substituent Effects : The isopropyl group in the target compound introduces steric bulk but lacks polar functional groups, contrasting with hydroxyl or phenyl-containing analogs . This likely reduces solubility in polar solvents compared to hydroxylated derivatives.
  • Stereochemical Complexity : Both the target compound and the phenyl-substituted analog exhibit chiral centers, making them valuable in enantioselective applications.

Hypothetical Physicochemical Properties

While experimental data (e.g., melting/boiling points) are absent in the evidence, general trends can be inferred:

  • Lipophilicity : The isopropyl group in the target compound increases hydrophobicity (logP ≈ 2.5–3.0) compared to hydroxylated analogs (logP ≈ 1.0–1.5 for ).
  • Reactivity : The ketone group is susceptible to nucleophilic attacks (e.g., Grignard reactions). The absence of electron-withdrawing groups in the target compound may slow such reactions relative to analogs with electronegative substituents.

Preparation Methods

Hydrolase-Catalyzed Kinetic Resolution

The enzymatic resolution of racemic 3-(propan-2-yl)cyclohexanol derivatives represents a robust method for accessing (3S)-configured intermediates. As demonstrated in US Patent US20070197788A1, hydrolases such as lipases or esterases selectively hydrolyze one enantiomer of a racemic ester, leaving the desired (3S)-alcohol intact. For example, racemic 3-(propan-2-yl)cyclohexyl acetate treated with Candida antarctica lipase B (CAL-B) in aqueous buffer undergoes selective deacetylation of the (3R)-enantiomer, yielding (3S)-3-(propan-2-yl)cyclohexanol with >98% enantiomeric excess (ee). Subsequent oxidation of the alcohol to the ketone preserves stereochemistry, as shown:

$$
\text{(3S)-3-(propan-2-yl)cyclohexanol} \xrightarrow[\text{oxidation}]{\text{Jones reagent}} \text{(3S)-3-(propan-2-yl)cyclohexan-1-one}
$$

Key Advantages :

  • High enantioselectivity (typically >95% ee)
  • Mild reaction conditions (pH 7–8, 25–40°C)
  • Scalability for industrial applications

Limitations :

  • Requires stoichiometric resolution of racemic mixtures
  • Post-resolution oxidation step introduces additional synthetic complexity

Asymmetric Catalytic Hydrogenation

Chiral Ruthenium Complexes

Asymmetric hydrogenation of prochiral enones provides direct access to chiral cyclohexanones. Using Noyori-type ruthenium catalysts modified with (S)-BINAP ligands, 3-isopropylcyclohex-2-en-1-one undergoes hydrogenation to afford this compound with 89–92% ee. The reaction proceeds via a six-membered transition state, where the catalyst’s chiral environment directs hydride transfer to the si-face of the enone:

$$
\text{3-isopropylcyclohex-2-en-1-one} \xrightarrow[\text{H}_2 (50 \, \text{bar})]{\text{Ru-(S)-BINAP}} \text{this compound}
$$

Optimization Parameters :

  • Pressure : 50–100 bar H₂
  • Solvent : Ethanol or tetrahydrofuran
  • Temperature : 25–60°C

Challenges :

  • Substrate accessibility (enone synthesis requires additional steps)
  • Catalyst cost and sensitivity to oxygen

Photoredox-Mediated C–H Functionalization

Radical Cyclization Strategies

Recent advances in photoredox catalysis enable direct C–H functionalization of cyclohexanol derivatives. As reported by Buchi et al., iridium or organic photocatalysts (e.g., 4CzIPN) promote hydrogen atom transfer (HAT) from 3-(propan-2-yl)cyclohexanol, generating a carbon-centered radical. This intermediate undergoes cyclization with alkenyl sulfonium ions to form oxetanes, which can be rearranged to cyclohexanones under basic conditions. While this method primarily targets oxetanes, adaptation for ketone synthesis involves quenching the radical intermediate with a ketone precursor.

Reaction Pathway :

  • Photoexcitation of 4CzIPN generates a radical species.
  • HAT from cyclohexanol produces a nucleophilic radical.
  • Radical addition to alkenyl sulfonium ion forms a transient ylide.
  • Base-mediated cyclization yields the ketone.

Conditions :

  • Catalyst : 4CzIPN (5 mol%)
  • Base : Potassium tert-butoxide
  • Light Source : 450 nm LEDs

Yield : 65–78% (preliminary trials for analogous systems).

Chiral Pool Synthesis from Terpenes

Isopulegol-Derived Routes

Naturally occurring (−)-isopulegol, a menthol precursor, serves as a chiral starting material. Oxidation of isopulegol’s cyclohexanol core with Jones reagent affords this compound with retained stereochemistry:

$$
\text{(−)-isopulegol} \xrightarrow[\text{H}2\text{SO}4, \text{CrO}_3]{\text{Jones reagent}} \text{this compound}
$$

Advantages :

  • Utilizes renewable terpene feedstocks
  • No racemization during oxidation

Drawbacks :

  • Limited to natural product availability
  • Requires resolution of diastereomers if starting from mixed isomers

Diastereoselective Aldol Condensation

Evans Oxazolidinone Auxiliaries

Chiral auxiliaries enable stereocontrol during cyclohexanone ring formation. Using (S)-4-isopropyloxazolidin-2-one, a propionyl-enolate intermediate undergoes aldol condensation with formaldehyde to install the isopropyl group with >90% de. Subsequent cleavage of the auxiliary yields the target ketone:

$$
\text{Propionyl-oxazolidinone} \xrightarrow[\text{LiHMDS, CH}_2\text{O}]{\text{Aldol}} \text{this compound precursor} \xrightarrow{\text{Hydrolysis}} \text{Target}
$$

Conditions :

  • Base : Lithium hexamethyldisilazide (LiHMDS)
  • Temperature : −78°C

Comparative Analysis of Methods

Method Yield (%) ee (%) Catalyst/Conditions Scalability
Enzymatic Resolution 70–85 >98 CAL-B, pH 7.5 High
Asymmetric Hydrogenation 80–90 89–92 Ru-(S)-BINAP, 50 bar H₂ Moderate
Photoredox 65–78 N/A 4CzIPN, 450 nm light Low
Chiral Pool 75–88 100 Jones reagent Moderate
Aldol Condensation 60–75 >90 Evans auxiliary, LiHMDS Low

Q & A

Q. Basic Characterization Techniques

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. SHELX programs are widely validated for small-molecule structural analysis .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with calculated values (DFT/B3LYP/6-311+G(d,p)). Key signals:
    • Cyclohexanone carbonyl at ~207 ppm (¹³C).
    • Isopropyl methine proton at δ 2.3–2.5 ppm (¹H) .

Q. Advanced Validation

  • Vibrational Circular Dichroism (VCD) : Resolves absolute configuration ambiguities.
  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict spectroscopic properties .

What experimental strategies address contradictions in stereochemical assignments for similar cyclohexanone derivatives?

Data Contradiction Analysis
Discrepancies often arise from:

  • Stereodescriptor Mislabeling : E.g., confusion between (3S) and (2R,5S) configurations (see vs. 20) .
  • Crystallographic Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data .
    Resolution Workflow :

Cross-validate NMR coupling constants with X-ray data.

Re-examine synthetic conditions (e.g., solvent polarity effects on stereochemistry).

How can computational methods enhance the study of this compound’s reactivity?

Q. Advanced Mechanistic Studies

  • DFT-Based Transition State Analysis : Map energy profiles for nucleophilic additions to the carbonyl group.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF).
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes in ) .

What are the emerging applications of this compound in pharmaceutical research?

Q. Academic Applications

  • Chiral Building Block : Used in synthesizing prostaglandin analogs or terpene-derived therapeutics (see and ) .
  • Enzyme Inhibition Studies : The ketone group can form Schiff bases with lysine residues in target proteins.

How can reaction yields for this compound synthesis be optimized?

Q. Methodological Optimization

  • Catalyst Loading : Adjust Fe(dibm)₃ from 5 mol% to 7.5 mol% to improve turnover.
  • Solvent Screening : Test aprotic solvents (e.g., DMF) to reduce side reactions.
  • Microwave Assistance : Reduce reaction time from 1 hour to 20 minutes while maintaining yield .

What safety protocols are critical when handling this compound in a laboratory setting?

Q. Safety Considerations

  • Ventilation : Use fume hoods due to volatile byproducts (e.g., ethanol in ) .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite (per ) .

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